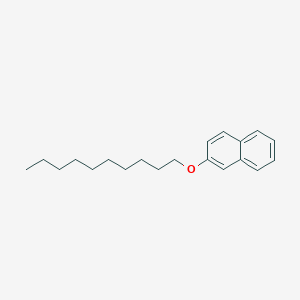![molecular formula C16H21N5O2S B14596778 4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonamide CAS No. 61212-65-5](/img/structure/B14596778.png)
4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonamide is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonamide typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, such as 4-aminobenzenesulfonamide, using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures. The resulting diazonium salt is then coupled with N-ethyl-N-(2-aminoethyl)aniline under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond and formation of corresponding nitro compounds.
Reduction: Reduction of the azo bond can be achieved using reducing agents like sodium dithionite, resulting in the formation of aromatic amines.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Sodium dithionite (Na2S2O4) in aqueous or alcoholic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Nitro derivatives of the original aromatic rings.
Reduction: Corresponding aromatic amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Investigated for its potential as an antimicrobial agent and in the development of new therapeutic drugs.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and other materials.
Wirkmechanismus
The mechanism of action of 4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonamide involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(E)-{4-[(Dimethylamino)phenyl]diazenyl]benzenesulfonamide: Similar in structure but with different substituents on the amino group, leading to variations in chemical reactivity and biological activity.
4-[(E)-{4-[(2-Aminoethyl)(methyl)amino]phenyl}diazenyl]benzene-1-sulfonamide: Another closely related compound with a different alkyl group on the amino moiety.
Uniqueness
4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with biological molecules makes it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
61212-65-5 |
|---|---|
Molekularformel |
C16H21N5O2S |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
4-[[4-[2-aminoethyl(ethyl)amino]phenyl]diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C16H21N5O2S/c1-2-21(12-11-17)15-7-3-13(4-8-15)19-20-14-5-9-16(10-6-14)24(18,22)23/h3-10H,2,11-12,17H2,1H3,(H2,18,22,23) |
InChI-Schlüssel |
MWJIUBAVTHPSCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCN)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


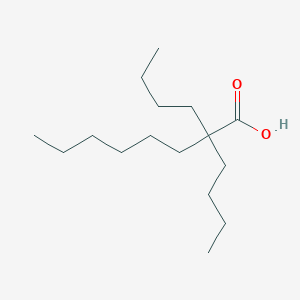

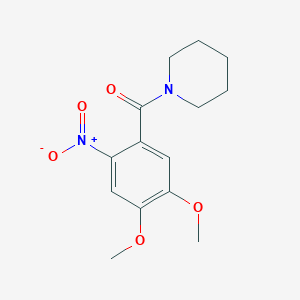
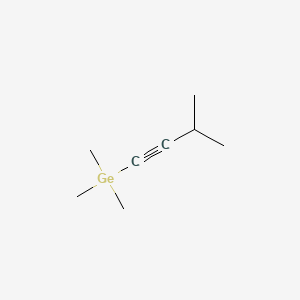
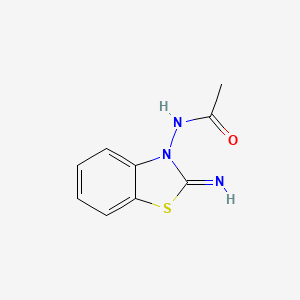
![1-[2-(2,4-Dichloro-5-nitrophenyl)hexyl]-2-nitro-1H-imidazole](/img/structure/B14596735.png)
![1,1',1''-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2,4,6-tribromobenzene)](/img/structure/B14596738.png)
![(E)-but-2-enedioic acid;2-[4-[[1-(3-oxo-3-phenylpropyl)benzimidazol-2-yl]methyl]-3-propylpiperazin-1-yl]-N-propylacetamide](/img/structure/B14596743.png)
![Silane, trimethyl[(4-methyl-1,3-cyclohexadien-1-yl)oxy]-](/img/structure/B14596748.png)
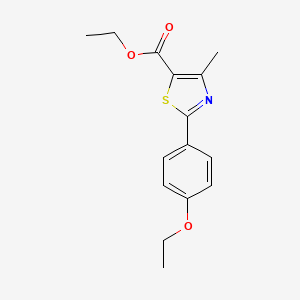

![2-Oxo-2-(2-phenoxyethoxy)ethyl [(propan-2-yl)oxy]acetate](/img/structure/B14596757.png)
![3-Methyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14596765.png)
